molecular formula C12H12O6S2 B1361604 Dimethyl 1,5-naphthalenedisulfonate CAS No. 20779-13-9

Dimethyl 1,5-naphthalenedisulfonate

Cat. No.: B1361604
CAS No.: 20779-13-9
M. Wt: 316.4 g/mol
InChI Key: HCXPJMZQMWIBMO-UHFFFAOYSA-N
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Description

Dimethyl 1,5-naphthalenedisulfonate is an organic compound with the molecular formula C12H12O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring, and these sulfonic acid groups are esterified with methanol. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties .

Scientific Research Applications

Dimethyl 1,5-naphthalenedisulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1,5-naphthalenedisulfonate can be synthesized through the sulfonation of naphthalene followed by esterification. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dimethyl 1,5-naphthalenedisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

  • Diethyl 1,5-naphthalenedisulfonate
  • Cyclohexylammonium 1,5-naphthalenedisulfonate
  • 1,5-Naphthalenedisulfonic acid

Comparison: Dimethyl 1,5-naphthalenedisulfonate is unique due to its specific ester groups, which confer distinct solubility and reactivity properties compared to its analogs. For instance, diethyl 1,5-naphthalenedisulfonate has larger ester groups, affecting its steric interactions and solubility in different solvents. Cyclohexylammonium 1,5-naphthalenedisulfonate, on the other hand, forms ionic salts, which have different physical and chemical properties .

Properties

IUPAC Name

dimethyl naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXPJMZQMWIBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288660
Record name Dimethyl 1,5-naphthalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20779-13-9
Record name 20779-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 1,5-naphthalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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